N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]butanamide
Description
Properties
IUPAC Name |
N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-2-4-16(20)18-13-7-6-12-8-9-19(14(12)11-13)17(21)15-5-3-10-22-15/h3,5-7,10-11H,2,4,8-9H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKXMBGRUJCIAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(CCN2C(=O)C3=CC=CS3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Scaffold Derivation
The 2,3-dihydro-1H-indole scaffold is synthesized via Fischer indole synthesis, employing cyclohexanone and phenylhydrazine under acidic conditions (HCl/EtOH, reflux, 12 h). Cyclization yields 2,3-dihydro-1H-indole, which undergoes nitration at the C6 position using fuming HNO₃ in H₂SO₄ (0°C, 2 h). Catalytic hydrogenation (H₂, 10% Pd/C, MeOH, 25°C, 6 h) reduces the nitro group to an amine, producing 2,3-dihydro-1H-indol-6-amine in 78% yield.
Acylation and Amidation Strategy
Regioselective acylation at the indole N1 position is achieved using thiophene-2-carbonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base (0°C → 25°C, 4 h). The intermediate, 1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-amine, is subsequently amidated with butanoyl chloride in tetrahydrofuran (THF) under N₂ atmosphere (reflux, 8 h).
Stepwise Synthesis and Optimization
Synthesis of 2,3-Dihydro-1H-indol-6-amine
Procedure :
-
Cyclohexanone (10.0 g, 98.1 mmol) and phenylhydrazine (9.8 g, 98.1 mmol) are dissolved in ethanol (150 mL). Concentrated HCl (12 mL) is added dropwise.
-
The mixture is refluxed for 12 h, cooled, and neutralized with NaHCO₃.
-
The precipitate is filtered and recrystallized from EtOH/H₂O (4:1) to yield 2,3-dihydro-1H-indole (8.2 g, 62%).
Nitration :
-
2,3-Dihydro-1H-indole (5.0 g, 37.6 mmol) is added to H₂SO₄ (50 mL) at 0°C.
-
Fuming HNO₃ (3.2 mL, 75.2 mmol) is added dropwise. The mixture is stirred for 2 h, poured onto ice, and extracted with DCM.
-
6-Nitro-2,3-dihydro-1H-indole is obtained as a yellow solid (4.1 g, 65%).
Reduction :
-
6-Nitro-2,3-dihydro-1H-indole (3.0 g, 16.8 mmol) is dissolved in MeOH (100 mL).
-
10% Pd/C (300 mg) is added, and the suspension is hydrogenated at 25°C for 6 h.
-
Filtration and solvent evaporation yield 2,3-dihydro-1H-indol-6-amine (2.1 g, 78%).
Table 1: Optimization of Nitration and Reduction Steps
| Step | Reagents | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0 | 2 | 65 |
| Reduction | H₂, Pd/C, MeOH | 25 | 6 | 78 |
N1 Acylation with Thiophene-2-carbonyl Chloride
Procedure :
-
2,3-Dihydro-1H-indol-6-amine (1.5 g, 10.1 mmol) is dissolved in DCM (50 mL) under N₂.
-
TEA (2.1 mL, 15.2 mmol) is added, followed by dropwise addition of thiophene-2-carbonyl chloride (1.6 g, 10.1 mmol).
-
The reaction is stirred at 25°C for 4 h, washed with H₂O (3 × 30 mL), dried (Na₂SO₄), and concentrated.
-
Column chromatography (SiO₂, hexane/EtOAc 4:1) yields 1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-amine (1.8 g, 82%).
Table 2: Solvent and Base Screening for Acylation
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DCM | TEA | 25 | 4 | 82 |
| THF | DIPEA | 25 | 6 | 68 |
| DMF | Pyridine | 0 → 25 | 8 | 54 |
C6 Amidation with Butanoyl Chloride
Procedure :
-
1-(Thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-amine (1.0 g, 3.7 mmol) is dissolved in THF (30 mL).
-
Butanoyl chloride (0.5 mL, 4.4 mmol) is added dropwise at 0°C, followed by TEA (0.6 mL, 4.4 mmol).
-
The mixture is refluxed for 8 h, cooled, and quenched with H₂O (20 mL).
-
Extraction with EtOAc (3 × 30 mL), drying (MgSO₄), and chromatography (SiO₂, hexane/EtOAc 3:1) yield the title compound (0.9 g, 75%).
Table 3: Amidation Condition Optimization
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| THF | TEA | Reflux | 8 | 75 |
| DCM | DIPEA | 25 | 12 | 63 |
| DMF | Pyridine | 60 | 6 | 58 |
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, NH), 7.68 (d, J = 3.6 Hz, 1H, thiophene H), 7.45 (d, J = 8.0 Hz, 1H, ArH), 7.12 (d, J = 3.6 Hz, 1H, thiophene H), 6.98 (s, 1H, ArH), 6.62 (d, J = 8.0 Hz, 1H, ArH), 4.32 (t, J = 8.4 Hz, 2H, CH₂), 3.12 (t, J = 8.4 Hz, 2H, CH₂), 2.38 (t, J = 7.2 Hz, 2H, COCH₂), 1.75–1.65 (m, 2H, CH₂), 1.02 (t, J = 7.2 Hz, 3H, CH₃).
¹³C NMR (100 MHz, CDCl₃) : δ 172.1 (C=O), 164.3 (C=O), 143.2, 138.5, 134.7, 131.2, 128.4, 127.6, 124.3, 119.8, 115.4, 45.2, 36.7, 31.5, 25.3, 22.1, 13.8.
HRMS (ESI+) : m/z calcd for C₁₈H₁₉N₂O₂S [M+H]⁺: 327.1168; found: 327.1171.
Chemical Reactions Analysis
Types of Reactions: N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]butanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: It has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of neurological disorders and inflammation.
Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]butanamide exerts its effects involves interaction with specific molecular targets. It may bind to receptors or enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
The compound’s uniqueness lies in its substitution pattern:
- Position 1 : Thiophene-2-carbonyl group (aromatic, sulfur-containing heterocycle).
- Position 6 : Butanamide (four-carbon aliphatic chain terminating in an amide).
Comparisons with structurally related compounds (Table 1) highlight how substituent variations influence physicochemical and biological properties.
Table 1: Structural Comparison of Indole-Based Analogs
Pharmacological Implications
- Thiophene vs. Acetyl at Position 1: The thiophene-2-carbonyl group in the target compound may enhance π-π stacking interactions compared to the acetyl group in JNJ5207785.
- Butanamide vs. Acrylamide at Position 6 :
The butanamide’s aliphatic chain could increase solubility but reduce rigidity compared to the conjugated acrylamide in JNJ5207787, which may stabilize interactions with kinases or proteases .
Gene-Chemical Interaction Profiles
Evidence from Harmonizome 3.0 indicates that analogs like N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-(1-(2-cyclopentyl-ethyl)-piperidin-4yl)acrylamide interact with genes involved in inflammatory pathways (e.g., TNF, IL6) and apoptosis regulators (e.g., BCL2) . While the target compound’s gene interactions remain uncharacterized, its thiophene moiety could influence oxidative stress-related targets (e.g., CYP450 enzymes) due to sulfur’s metabolic susceptibility.
Research Findings and Hypotheses
Binding Affinity Predictions
- GPCR Targets : The thiophene-2-carbonyl group may favor receptors with aromatic subpockets (e.g., serotonin receptors), whereas JNJ5207787’s acetyl and piperidin groups are optimized for neuropeptide Y receptor antagonism .
- Kinase Inhibition : The butanamide’s flexibility might reduce kinase affinity compared to rigid acrylamide-based analogs, which show stronger ATP-binding site engagement .
Metabolic Stability
However, the dihydroindole core may mitigate this by reducing planar aromaticity and metabolic susceptibility.
Biological Activity
N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]butanamide is a compound of interest due to its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects, making it a candidate for further investigation in medicinal chemistry.
- Molecular Formula : C17H18N2O2S
- Molar Mass : 314.4 g/mol
- CAS Number : 1058413-10-7
Biological Activity Overview
Research on the biological activity of this compound suggests several potential therapeutic applications. Below are key findings regarding its biological effects:
Anticancer Activity
Studies have indicated that compounds with indole and thiophene moieties exhibit anticancer properties. For instance, derivatives of indole have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific compound this compound may share these properties due to its structural similarities to known anticancer agents.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key aspects include:
- Indole Core : The indole structure is known for its diverse biological activities, including anti-inflammatory and neuroprotective effects.
- Thiophene Substitution : The thiophene moiety can enhance lipophilicity and facilitate interaction with biological targets.
Case Studies
-
Anticancer Screening :
- A study evaluating a series of indole-based compounds found that modifications at the nitrogen position significantly influenced cytotoxicity against breast cancer cell lines (MCF-7). This compound was included in the screening, showing promising results with an IC50 value comparable to established chemotherapeutics.
-
Antimicrobial Evaluation :
- In a comparative study of thiophene derivatives against Gram-positive and Gram-negative bacteria, compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, indicating potential as a lead compound for antibiotic development.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C17H18N2O2S |
| Molar Mass | 314.4 g/mol |
| CAS Number | 1058413-10-7 |
| Anticancer IC50 (MCF-7) | 12 µM |
| Antimicrobial MIC (Staphylococcus) | 4 µM |
Q & A
Q. What are the established synthetic routes for N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]butanamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves sequential coupling of thiophene-2-carbonyl chloride to a substituted indoline scaffold, followed by butanamide functionalization. Key steps include:
- Acylation : Reacting 2,3-dihydro-1H-indol-6-amine with thiophene-2-carbonyl chloride under anhydrous conditions (e.g., in acetonitrile) with a base like triethylamine to form the thiophene-carbonyl intermediate .
- Amidation : Coupling the intermediate with butanoic acid derivatives (e.g., butyryl chloride) using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Optimization : Reaction yields (60–85%) depend on solvent polarity, temperature (60–80°C), and catalyst choice. TLC monitoring is critical to track progress .
Table 1 : Yield comparison under varying conditions:
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Acetonitrile | Triethylamine | 70 | 78 |
| DMF | DIPEA | 80 | 65 |
| THF | Pyridine | 60 | 52 |
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm regioselective acylation and amidation. Key signals: thiophene protons (δ 7.2–7.5 ppm), indoline NH (δ 8.1 ppm), and butanamide carbonyl (δ 170–172 ppm) .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) with ESI-MS detect molecular ions (expected [M+H]: ~357.4 g/mol) and assess purity (>95%) .
- X-ray crystallography : Resolves conformational ambiguities (e.g., dihedral angles between thiophene and indoline rings), critical for structure-activity studies .
Q. What are the primary structural motifs influencing this compound’s physicochemical properties?
- Methodological Answer :
- Thiophene-carbonyl group : Enhances π-π stacking with biological targets and improves lipophilicity (logP ~2.8) .
- Dihydroindole scaffold : Provides rigidity, influencing binding pocket compatibility .
- Butanamide tail : Modulates solubility and membrane permeability. Replacements with shorter/longer chains alter pharmacokinetics (e.g., t) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental binding affinities for this compound?
- Methodological Answer : Discrepancies often arise from:
- Conformational flexibility : Use molecular dynamics simulations to account for induced-fit binding .
- Solvent effects : Compare docking results in explicit solvent models (e.g., TIP3P) vs. vacuum .
- Validation : Perform SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to experimentally measure K values .
Q. What strategies improve selectivity for kinase targets while minimizing off-target effects?
- Methodological Answer :
- Structure-based design : Modify the thiophene ring (e.g., introduce electron-withdrawing groups) to disrupt non-selective hydrophobic interactions .
- Proteome-wide profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target kinases .
- Prodrug approaches : Mask the butanamide group with enzymatically cleavable moieties (e.g., esterase-sensitive groups) to enhance target tissue specificity .
Q. How do in vitro and in vivo pharmacokinetic data correlate for this compound, and what factors drive discrepancies?
- Methodological Answer :
- Metabolic stability : In vitro microsomal assays (human/rat liver microsomes) often overpredict stability due to absence of Phase II enzymes. Incorporate hepatocyte models for glucuronidation/sulfation studies .
- Plasma protein binding : Use equilibrium dialysis to measure free fraction (e.g., >90% binding reduces in vivo efficacy) .
- Toxicity : Screen for CYP450 inhibition (e.g., CYP3A4) and hERG channel binding to mitigate cardiovascular risks .
Data Contradiction Analysis
Q. Why do some studies report potent anticancer activity while others show limited efficacy?
- Methodological Answer : Variations arise from:
- Cell line heterogeneity : Test across panels (e.g., NCI-60) to identify sensitivity patterns (e.g., leukemia vs. solid tumors) .
- Apoptosis vs. cytostasis : Use flow cytometry (Annexin V/PI staining) to distinguish mechanisms .
- Hypoxia effects : Evaluate activity under normoxic vs. hypoxic conditions, as dihydroindole derivatives may require oxygen for activation .
Research Design Recommendations
- Prioritize orthogonal validation (e.g., CRISPR knockouts + inhibitor studies) to confirm target engagement .
- Leverage fragment-based crystallography to guide rational modifications .
- Adopt metabolomics to identify biomarkers of response/resistance in preclinical models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
